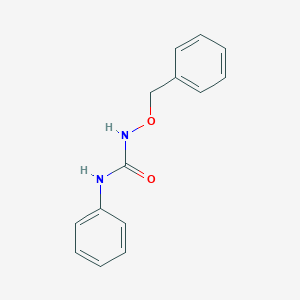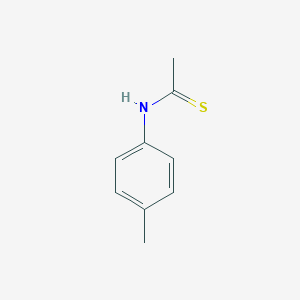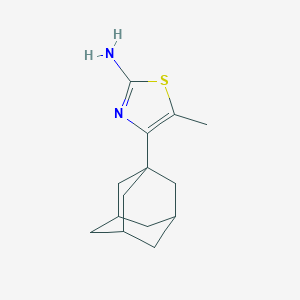
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine consists of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations. Attached to this core is a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with an amine group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a solid substance . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Synthesis and Structural Insights
- The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, including structures related to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, reveals high antiradical and anti-inflammatory activity. These derivatives were synthesized through a reaction involving morpholin-4-amine and adamantan-1-amine, indicating the compound's potential in developing treatments with anti-inflammatory properties (Kulakov et al., 2015).
- Another study focused on the quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights into their molecular structure and interaction energies. This research underscores the significance of the adamantane moiety in influencing the molecular properties and interactions of its derivatives (El-Emam et al., 2020).
Biomedical Applications
- Adamantane derivatives have shown antimicrobial and anti-proliferative activities. For instance, novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds exhibited marked antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, suggesting their potential in cancer therapy (Al-Mutairi et al., 2019).
- Research into the anti-HIV properties of 2-adamantyl-substituted thiazolidin-4-ones demonstrated that specific compounds within this class exhibit modest anti-HIV-1 activity, with the adamantane moiety playing a crucial role in antiviral activity. This indicates the potential for these compounds to be developed into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment (Balzarini et al., 2007).
Advanced Material and Chemical Analysis
- Vibrational spectroscopic studies and quantum chemical calculations on adamantane derivatives have provided insights into their molecular structure, stability, and potential applications in non-linear optical materials. These studies help in understanding the electronic properties and reactivity of these compounds (Al-Abdullah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPZEVZDHSROMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385468 |
Source


|
| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |
CAS RN |
201992-89-4 |
Source


|
| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
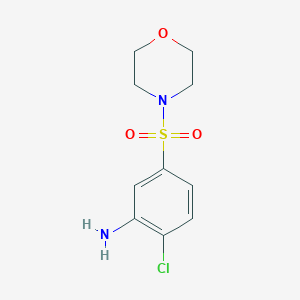
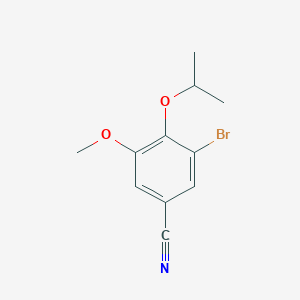

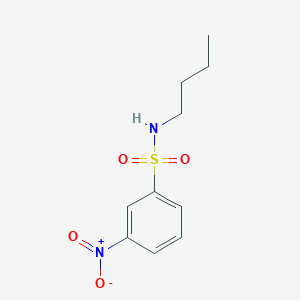
![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
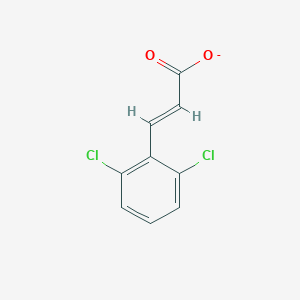
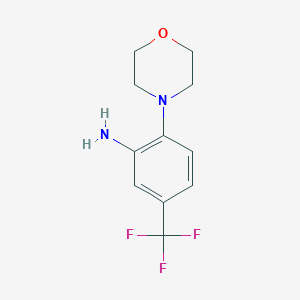
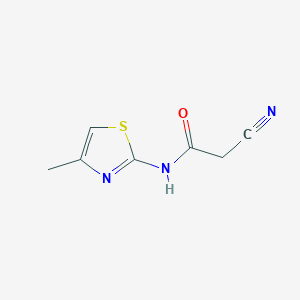
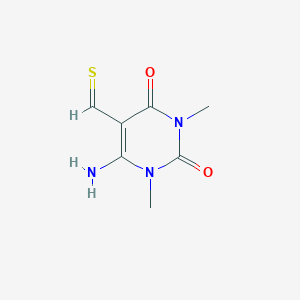
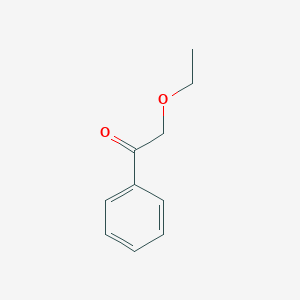
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
